molecular formula C9H11F2NO2 B13529795 (S)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethanol

(S)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethanol

Cat. No.: B13529795
M. Wt: 203.19 g/mol
InChI Key: KNLKUOWICIJMHD-SSDOTTSWSA-N
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Description

(2S)-2-Amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol is a chiral compound with significant interest in the fields of medicinal chemistry and pharmaceutical research. The presence of the difluoromethoxy group imparts unique physicochemical properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of phenols using reagents such as sodium 2-chloro-2,2-difluoroacetate under basic conditions . The resulting intermediate can then be subjected to further functionalization to introduce the amino group and the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(2S)-2-Amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol
  • (2S)-2-Amino-2-[2-(methoxy)phenyl]ethan-1-ol
  • (2S)-2-Amino-2-[2-(ethoxy)phenyl]ethan-1-ol

Uniqueness

The presence of the difluoromethoxy group in (2S)-2-amino-2-[2-(difluoromethoxy)phenyl]ethan-1-ol imparts unique properties compared to its analogs. The difluoromethoxy group provides a balance between lipophilicity and hydrogen bonding capability, which can enhance the compound’s pharmacokinetic and pharmacodynamic profiles. This makes it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

(2S)-2-amino-2-[2-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H11F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(12)5-13/h1-4,7,9,13H,5,12H2/t7-/m1/s1

InChI Key

KNLKUOWICIJMHD-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CO)N)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)OC(F)F

Origin of Product

United States

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